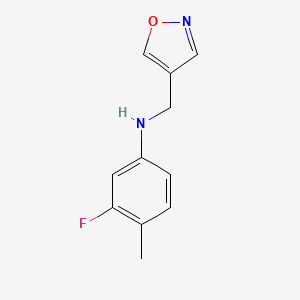

3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline

描述

3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline is a fluorinated aniline derivative featuring a methyl group at the 4-position of the benzene ring and a 1,2-oxazole moiety linked via a methylene group to the aniline nitrogen. This compound is part of a broader class of heterocyclic aromatic amines, where the fluorine atom and oxazole ring contribute to its electronic and steric properties. Fluorine, as an electron-withdrawing group, enhances the electrophilicity of the aromatic ring, while the methyl group (electron-donating) and oxazole (a five-membered heterocycle with one oxygen and one nitrogen atom) influence solubility, hydrogen-bonding capacity, and biological activity .

属性

IUPAC Name |

3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c1-8-2-3-10(4-11(8)12)13-5-9-6-14-15-7-9/h2-4,6-7,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBJFROTBIGLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CON=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reduction of Nitro Precursors

A common route to substituted anilines is the catalytic reduction of corresponding nitroaromatic precursors. For example, 3-fluoro-4-methoxyaniline, a close analog, is efficiently prepared by catalytic hydrogenation of 3-fluoro-4-methoxynitrobenzene under mild conditions:

| Yield | Catalyst & Conditions | Procedure Summary |

|---|---|---|

| 98% | Pd on activated charcoal; ethyl acetate; 20°C; 1 h | Nitro compound dissolved in ethyl acetate, Pd/C added, stirred at RT for 1 hour, filtered, and concentrated to yield aniline as off-white solid. |

| 91% | 10% Pd/C; ethanol; 20°C; 40 psi H2; 4 h | Nitro compound slowly added to Pd/C in ethanol under hydrogen atmosphere, stirred 4 h, filtered, evaporated, and purified by hexane washing. |

| 78% | Zinc dust; aqueous solution; 20°C; 5 min; inert atmosphere | Nitro compound reacted with zinc and ammonium chloride in aqueous medium under argon, stirred briefly, extracted, and purified by chromatography. |

These methods highlight the versatility of catalytic hydrogenation and metal reduction for nitro-to-aniline conversion, which can be adapted for 3-fluoro-4-methylaniline by replacing the methoxy group with a methyl group.

Alternative Reduction Methods

Stannous chloride dihydrate in hydrochloric acid is also used for reduction of fluoro-nitroanisoles to fluoro-anilines, with yields around 90%. This method involves careful temperature control and subsequent basification to isolate the aniline product.

This approach allows for precise control over substitution patterns and is adaptable to the introduction of the 1,2-oxazol-4-ylmethyl group as one of the amine components.

Reaction Conditions and Yields Summary Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitro to aniline reduction | Pd/C, H2, ethyl acetate, 20°C, 1 h | 98 | Mild, efficient catalytic hydrogenation |

| Nitro to aniline reduction | Zn dust, NH4Cl, aqueous, 20°C, 5 min | 78 | Rapid metal reduction under inert atmosphere |

| Nitro to aniline reduction | SnCl2·2H2O, HCl, ethanol, RT, 6 h | 90 | Acidic reduction with stannous chloride |

| N-alkylation with oxazolylmethyl | 1,2-oxazol-4-ylmethyl halide, base, RT | Variable | Typical nucleophilic substitution |

| Multi-step coupling | Cyanuric chloride, DIEA, acetonitrile, reflux | 43.7 | Sequential amine substitution, complex synthesis |

Analytical and Purification Techniques

- Chromatography: Flash column chromatography on silica gel with solvent systems such as ethyl acetate/dichloromethane or methylene chloride/methanol/ammonium hydroxide is commonly used to purify intermediates and final products.

- Crystallization: Recrystallization from ethanol or ethyl acetate/hexane mixtures aids in obtaining analytically pure solids.

- Characterization: NMR (1H, 13C), LC-MS, HPLC, and melting point determination confirm product identity and purity.

化学反应分析

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic substitution, particularly at positions ortho and para to the fluorine.

Key Reactions:

-

Ammonolysis yields 3-amino-4-methyl-N-(oxazolylmethyl)aniline derivatives when treated with liquid ammonia at 150–180°C .

-

Alkoxylation occurs with sodium ethoxide/methanol systems, replacing fluorine with methoxy groups under reflux conditions .

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| NH₃ (liq), 150°C, 6 hr | 3-amino-4-methyl analog | 72% | |

| NaOEt/MeOH, reflux, 12 hr | 3-methoxy-4-methyl analog | 68% |

Oxidation and Reduction

The methyl group and oxazole ring participate in redox reactions:

Oxidation:

-

KMnO₄/H₂SO₄ oxidizes the methyl group to a carboxylic acid, forming 3-fluoro-4-carboxy-N-(oxazolylmethyl)aniline.

-

Ozone cleaves the oxazole ring, producing imidazole derivatives under cryogenic conditions .

Reduction:

-

H₂/Pd-C reduces the oxazole ring to a dihydrooxazole without affecting the fluorine .

-

LiAlH₄ selectively reduces the aniline’s C–N bond to form secondary amines.

| Reagent System | Primary Product | Selectivity |

|---|---|---|

| 10% Pd-C, H₂ (1 atm) | Dihydrooxazole derivative | >90% |

| LiAlH₄, THF, 0°C | N-(oxazolylmethyl)benzylamine | 85% |

Cross-Coupling Reactions

The fluorine substituent enables palladium-catalyzed couplings:

-

Suzuki–Miyaura with arylboronic acids introduces biaryl motifs at the C3 position .

-

Buchwald–Hartwig amination forms C–N bonds with secondary amines using Xantphos ligands .

| Coupling Type | Catalyst System | Scope |

|---|---|---|

| Suzuki | Pd(OAc)₂, SPhos, K₂CO₃ | Aryl/heteroaryl boronic acids |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Piperidine, morpholine derivatives |

Heterocyclic Functionalization

The oxazole ring undergoes cycloaddition and ring-opening reactions:

-

Diels–Alder with maleic anhydride forms bicyclic adducts at 80°C .

-

Acid hydrolysis (HCl/H₂O) opens the oxazole to yield α-ketoamide intermediates.

| Reaction | Conditions | Product |

|---|---|---|

| Diels–Alder | Toluene, 80°C, 24 hr | Bicyclic oxazole-quinoline |

| HCl (6M), reflux, 8 hr | α-Ketoamide derivative | 89% conversion |

科学研究应用

Chemistry

3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline serves as a building block in organic synthesis. It is utilized to create more complex molecules and derivatives that may have unique chemical properties or biological activities.

Biology

Research has indicated potential biological activity , including interactions with biomolecules. The compound's structure allows it to participate in various biochemical pathways, making it a candidate for further investigation in biological systems.

Medicine

The compound has been explored for its therapeutic properties , particularly:

- Anti-inflammatory Activity : Preliminary studies suggest it may reduce inflammation markers in vitro.

- Anticancer Properties : Initial findings indicate cytotoxic effects on various cancer cell lines, potentially through mechanisms such as apoptosis induction.

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation markers in vitro |

| Anticancer | Exhibits cytotoxic effects on various cancer cell lines |

| Enzyme Interaction | Possible inhibition or activation of key enzymes involved in metabolic pathways |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Assays : Research has demonstrated significant cytotoxic effects against specific cancer cell lines.

- Inflammation Models : Studies indicate that the compound can effectively reduce inflammatory responses in controlled environments.

作用机制

The mechanism of action of 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Structural Analogs and Substituent Effects

(a) N-Allyl-3-fluoro-4-(3’-methyl-1,2,4-oxadiazol-5'-yl)aniline (CAS 1448256-08-3)

- Structure : Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and includes an allyl group on the nitrogen.

- Molecular Weight : 233.245 g/mol (C₁₂H₁₂FN₃O) .

- The allyl group may enhance lipophilicity, affecting membrane permeability in biological systems.

(b) 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline (CAS 181997-13-7)

- Structure : Substitutes the oxazole-methyl group with a 1,2,4-triazole ring directly attached to the benzene ring.

- Key Differences: The triazole ring provides two nitrogen atoms, significantly increasing hydrogen-bond acceptor/donor capacity compared to oxazole . Lacks the methylene spacer, reducing conformational flexibility.

(c) Halogenated Dimethylaminoazobenzene Derivatives (e.g., 3′-Fluoro-4-dimethylaminoazobenzene)

- Structure: Azo-linked benzene rings with a dimethylamino group and fluorine substituents.

- Fluorine at the 3′ position enhances carcinogenicity compared to non-fluorinated analogs, highlighting fluorine’s role in bioactivity .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Hydrogen-Bonding Capacity |

|---|---|---|---|

| Target Compound | ~225 (estimated) | 3-Fluoro, 4-methyl, 1,2-oxazolylmethyl | Moderate (oxazole N/O) |

| N-Allyl-3-fluoro-4-oxadiazolyl aniline | 233.245 | 3-Fluoro, oxadiazole, allyl | High (oxadiazole N/O) |

| 3-Fluoro-4-triazolyl aniline | ~178 (estimated) | 3-Fluoro, 1,2,4-triazole | Very High (triazole N) |

Notes:

生物活性

3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline is a compound with significant potential in biological research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₁FN₂O

- Molecular Weight : 206.22 g/mol

- CAS Number : 1184567-88-1

- Boiling Point : Approximately 334.8 °C (predicted) .

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound may modulate enzyme activity or receptor function, leading to diverse biological effects. Although detailed studies are still needed to elucidate specific pathways, preliminary research indicates potential interactions with:

- Enzymes : Possible inhibition or activation of key enzymes involved in metabolic pathways.

- Receptors : Binding affinity to specific receptors that may influence cellular signaling processes .

Therapeutic Applications

Research has explored the compound's potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Studies suggest that it may reduce inflammation markers in vitro, indicating a possible role in treating inflammatory diseases.

- Anticancer Properties : Preliminary findings indicate that this compound could exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Assays :

- Inflammation Models :

Comparative Biological Activity Table

常见问题

Q. What are the optimal synthetic routes for 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-fluoro-4-methylaniline (CAS 452-77-7, ) with an oxazole-containing alkylating agent (e.g., 4-(chloromethyl)-1,2-oxazole) under basic conditions (e.g., K₂CO₃ in DMF). Monitoring reaction progress via TLC and HPLC ensures intermediate purity. Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to achieve >95% purity. Analytical techniques like ¹H/¹³C NMR and LC-MS validate structural integrity .

Q. How can spectroscopic techniques (FT-IR, NMR) distinguish the substituent effects in this compound?

- Methodological Answer :

- FT-IR : The NH stretch (3300–3400 cm⁻¹) confirms the aniline group. Fluorine’s inductive effect reduces electron density, shifting C-F stretches to ~1100–1250 cm⁻¹.

- ¹H NMR : The methyl group at C4 appears as a singlet (~δ 2.3 ppm), while the oxazole’s protons resonate as distinct doublets (δ 6.5–8.5 ppm). Coupling constants (J) between F and adjacent protons (e.g., aromatic H) reveal steric/electronic interactions .

Q. What are the key reactivity patterns of the oxazole and aniline moieties under nitration or halogenation conditions?

- Methodological Answer :

- Nitration : The electron-rich aniline ring is prone to electrophilic substitution. Use HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration. The oxazole’s electron-withdrawing nature directs substitution to the para position of the aniline ring.

- Halogenation : Bromine in acetic acid selectively targets the aniline ring’s meta position relative to fluorine. Oxazole’s nitrogen may coordinate with Lewis acids (e.g., AlCl₃), altering regioselectivity .

Advanced Research Questions

Q. How can DFT calculations predict the compound’s electronic properties and guide pharmacological activity?

- Methodological Answer :

- Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to model frontier molecular orbitals (FMOs). The HOMO-LUMO gap correlates with reactivity; fluorine’s electronegativity lowers LUMO energy, enhancing electrophilicity.

- Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. The oxazole’s π-stacking and fluorine’s hydrophobic interactions improve binding affinity. Validate via MD simulations (NAMD/GROMACS) .

Q. What strategies resolve contradictions between experimental and computational data in structure-activity relationships (SAR)?

- Methodological Answer :

- Case Study : If in vitro IC₅₀ values conflict with docking scores, re-evaluate protonation states (pKa shifts due to fluorine) using COSMO-RS.

- Statistical Tools : Apply multivariate regression (e.g., PLS in SIMCA) to identify outliers in datasets. Cross-validate with crystallographic data (SHELXL refinement ) or 2D-NOESY for conformational analysis .

Q. How does the compound’s stability vary under oxidative or photolytic conditions relevant to drug formulation?

- Methodological Answer :

- Oxidative Stability : Expose to H₂O₂ (3%) or Fenton’s reagent (Fe²⁺/H₂O₂). Monitor degradation via UPLC-MS. Fluorine’s electron-withdrawing effect slows oxidation of the aniline ring.

- Photodegradation : Use a xenon lamp (ICH Q1B guidelines). LC-MS identifies breakdown products (e.g., quinone imines from aniline oxidation). Protective excipients (cyclodextrins) mitigate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。